![molecular formula C20H21FN4O4S B7542941 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline
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Overview
Description
4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the growth and proliferation of cancer cells. It also inhibits the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline are dependent on the specific application and dosage of the compound. In cancer treatment, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a reduction in tumor growth. In inflammatory diseases, the compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline in lab experiments include its high potency, selectivity, and specificity for the target enzymes and proteins. However, the compound also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
For the research on 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline include the optimization of its pharmacokinetic properties, the identification of new potential therapeutic applications, and the development of novel analogs with improved efficacy and reduced toxicity. Additionally, the compound could be further investigated for its potential use in combination therapy with other drugs to enhance its therapeutic effects. Overall, the research on 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline holds great promise for the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline involves the reaction of 6,7-dimethoxyquinazoline with 4-(4-fluorophenylsulfonyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the compound is optimized through various purification techniques.
Scientific Research Applications
4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and in the prevention of neurodegenerative disorders, such as Alzheimer's disease.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6,7-dimethoxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S/c1-28-18-11-16-17(12-19(18)29-2)22-13-23-20(16)24-7-9-25(10-8-24)30(26,27)15-5-3-14(21)4-6-15/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBVRSBNASEGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline |
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